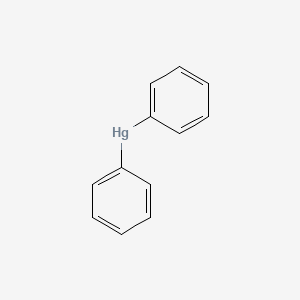

Diphenylmercury

描述

属性

IUPAC Name |

diphenylmercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.Hg/c2*1-2-4-6-5-3-1;/h2*1-5H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMTUNCVVYPZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Hg]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Hg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042130 | |

| Record name | Diphenylmercury(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Diphenylmercury | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

587-85-9 | |

| Record name | Diphenylmercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylmercury | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENYLMERCURY | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercury, diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylmercury(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylmercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLMERCURY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JF9FUI57J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diphenylmercury

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of diphenylmercury (Hg(C₆H₅)₂), a significant organomercury compound. Detailed experimental protocols for its preparation are outlined, alongside a thorough analysis of its physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Physicochemical Properties

This compound is a white, crystalline solid with a molecular formula of C₁₂H₁₀Hg and a molar mass of 354.80 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀Hg | [1] |

| Molar Mass | 354.80 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 121-124 °C | |

| Boiling Point | >306°C | [1] |

| Density | 2.32 g/mL at 25 °C | |

| Solubility | Insoluble in water.[1] Soluble in hot ethanol and benzene. | [2] |

Synthesis of this compound

This compound can be synthesized through several methods. The two most common and reliable laboratory-scale procedures are the reaction of a Grignard reagent with a mercury(II) salt and the reaction of an aryl halide with sodium amalgam.

Synthesis via Grignard Reagent

This method involves the reaction of phenylmagnesium bromide with mercury(II) chloride in an anhydrous ether solvent.[3] The Grignard reagent, a potent nucleophile, attacks the electrophilic mercury center, leading to the formation of the diorganomercury compound.[3]

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Mercury(II) chloride (HgCl₂)

-

Ice

-

Dilute Hydrochloric Acid

-

Benzene (for extraction)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare the Grignard reagent. Add magnesium turnings to the flask. A solution of bromobenzene in anhydrous ether is added dropwise from the funnel to initiate the reaction. The mixture is typically stirred and refluxed to ensure the complete formation of phenylmagnesium bromide.

-

Reaction with Mercuric Chloride: Cool the Grignard solution in an ice bath. A solution of mercuric chloride in dry ether is then added slowly with vigorous stirring.[3]

-

Workup: After the addition is complete, the reaction mixture is treated with ice and a small amount of dilute hydrochloric acid to quench any unreacted Grignard reagent and to dissolve the magnesium salts.

-

Isolation and Purification: The this compound product, which may precipitate, is then isolated. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis via Sodium Amalgam

This classic method involves the reaction of bromobenzene with a sodium amalgam in a suitable solvent like toluene or xylene.[2]

Materials:

-

3% Sodium amalgam

-

Bromobenzene

-

Dry toluene or xylene

-

Ethyl acetate

-

Benzene

-

95% Ethanol

Procedure:

-

Reaction Setup: In a 1-liter round-bottomed flask fitted with a reflux condenser, place 900 g of 3% sodium amalgam, 180 g (1.15 moles) of bromobenzene, 200 cc of dry toluene or xylene, and 10 cc of ethyl acetate.[2]

-

Reflux: The mixture is refluxed with frequent shaking for twelve hours in an oil bath maintained at 130°C.[2]

-

Extraction: While still hot, the mixture is transferred to a fluted filter paper in a large glass funnel, leaving behind as much of the mercury as possible. The this compound is then extracted from the solid residue with 600 cc of boiling benzene for approximately ten hours.[2]

-

Isolation: The benzene solution is distilled under reduced pressure on an oil bath, with the temperature raised to 110°C near the end of the distillation.[2]

-

Purification: The solid residue left in the flask is washed with ice-cold 95% ethanol until it is nearly white. This typically requires about four 50 cc washes.[2] The yield of this compound is approximately 65–75 g (32–37% of the theoretical amount).[2]

Purification by Recrystallization

Crude this compound can be purified by recrystallization to obtain a product of high purity. Ethanol is a commonly used solvent for this purpose.[2]

Experimental Protocol

Materials:

-

Crude this compound

-

Ethanol (95%)

-

Heating apparatus (e.g., hot plate with a water bath)

-

Erlenmeyer flask

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. For better yields, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly to remove any residual solvent. The melting point of the purified this compound should be in the range of 121–123°C.[2]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ shows signals in the aromatic region. The chemical shifts are assigned as follows: 7.438 ppm, 7.402 ppm, and 7.240 ppm.[4]

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Spectroscopic Data | Chemical Shifts (ppm) or m/z values | Reference |

| ¹H NMR (400 MHz, CDCl₃) | 7.438, 7.402, 7.240 | [4] |

| ¹³C NMR | Data not explicitly found in the search results | |

| Mass Spectrometry (m/z) | 356 (M⁺), 77 (C₆H₅⁺), 51 | [1] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. While a detailed peak list was not found, the spectrum would show characteristic peaks for C-H stretching of the aromatic rings, C=C stretching within the rings, and C-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) is observed at an m/z of 356.[1] A prominent peak is also observed at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), and another significant peak at m/z 51.[1]

Visualization of Synthesis and Toxicological Pathway

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Grignard reaction, followed by purification.

Postulated Toxicological Mechanism of Organomercury Compounds

The toxicity of organomercury compounds like this compound is primarily attributed to their ability to interact with sulfhydryl groups in proteins and disrupt cellular processes. The following diagram illustrates a simplified, postulated signaling pathway of mercury-induced toxicity.

Safety Precautions

This compound is a highly toxic compound.[5] It is fatal if swallowed, inhaled, or absorbed through the skin.[1] It can also cause damage to organs through prolonged or repeated exposure.[1] All handling of this compound should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection. Extreme caution should be exercised to avoid any direct contact or inhalation.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional laboratory safety training and protocols. All experimental work should be conducted in accordance with established safety guidelines and regulations.

References

physical and chemical properties of diphenylmercury

An In-depth Technical Guide on the Physical and Chemical Properties of Diphenylmercury

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (Hg(C₆H₅)₂). It includes quantitative data, detailed experimental protocols for its synthesis, and visualizations of key processes to support research and development activities. This compound is an organomercury compound of historical interest due to its stability, but its high toxicity necessitates careful handling and a thorough understanding of its characteristics.[1]

Physical Properties

This compound is a white to beige solid at room temperature.[1][2][3] It is generally insoluble in water but soluble in organic solvents such as benzene, chloroform, and to a lesser extent, ethanol and diethyl ether.[1][2] Key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₀Hg | [4] |

| Molar Mass | 354.804 g·mol⁻¹ | [1] |

| Appearance | White to beige solid/powder | [1][2][3] |

| Melting Point | 121-125 °C | [1][3][4] |

| Boiling Point | >306 °C | [2][5] |

| Density | 2.318 - 2.32 g/cm³ at 25 °C | [1][3][6] |

| Solubility in Water | Insoluble | [2][7] |

| Solubility in Organic Solvents | Soluble in benzene, chloroform; slightly soluble in ethanol, diethyl ether | [1] |

| Crystal Structure | The crystal structure of this compound has been determined, and it forms adducts with bidentate ligands. | [8] |

Chemical Properties and Reactivity

This compound is a notably stable organometallic compound.[1] It is stable under normal temperatures and pressures.[9] However, it is incompatible with strong oxidizing agents.[9] When heated to decomposition, it emits toxic fumes of mercury and mercury oxides.[6][10]

Key aspects of its reactivity include:

-

Transmetalation Reactions: this compound can undergo transmetalation with other metals. For example, it reacts with aluminum to form triphenylaluminium.[11]

-

Reaction with Halogens: It reacts with halogens to produce the corresponding organic halide.[11]

-

Stability: The Hg-C bond is remarkably resilient.[11]

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following are two common experimental protocols.

Synthesis from Bromobenzene and Sodium Amalgam

This method involves the reaction of bromobenzene with a sodium amalgam in a suitable solvent.

Materials:

-

3% Sodium amalgam

-

Bromobenzene

-

Dry toluene or xylene

-

Ethyl acetate

-

Benzene

-

95% Ethanol

Procedure:

-

In a 1-L round-bottomed flask equipped with a reflux condenser, place 900 g of 3% sodium amalgam, 180 g of bromobenzene, 200 cc of dry toluene or xylene, and 10 cc of ethyl acetate.[12]

-

Heat the mixture on a steam bath for about ten hours with occasional shaking.[12]

-

While still hot, transfer the mixture to a fluted filter paper in a large glass funnel, leaving as much of the mercury behind as possible. Caution: This step should be performed in a fume hood as this compound is very poisonous.[12]

-

Extract the this compound from the solid on the filter paper using 600 cc of boiling benzene for approximately ten hours in an extraction apparatus.[12]

-

Distill the benzene solution under reduced pressure on an oil bath, raising the temperature to 110 °C towards the end of the distillation.[12]

-

Wash the solid residue with four 50 cc portions of ice-cooled 95% ethanol until it is nearly white.[12]

-

The expected yield is 65–75 g, with a melting point of 121–123 °C.[12]

Synthesis via Grignard Reagent

This is a general and versatile method for preparing organomercury compounds.[11][13] It involves the reaction of a Grignard reagent (phenylmagnesium bromide) with a mercury(II) halide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

Mercuric chloride (HgCl₂) or mercuric bromide (HgBr₂)

Procedure:

-

Preparation of Grignard Reagent: Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

-

Reaction with Mercuric Halide: Cool the Grignard solution in an ice bath. Slowly add a solution of mercuric chloride in dry ether with vigorous stirring.[13] The reaction stoichiometry is crucial: two equivalents of the Grignard reagent are required for one equivalent of the mercury(II) halide to form the diorganomercury compound.[13]

-

2 C₆H₅MgBr + HgCl₂ → (C₆H₅)₂Hg + 2 MgBrCl

-

-

Work-up and Purification: After the reaction is complete, the mixture is typically treated with a dilute acid to quench any unreacted Grignard reagent. The organic layer is then separated, dried, and the solvent is removed to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by sublimation.[14] A specific purification method involves dissolving the crude material in warm ethanol, treating it with moist silver oxide to remove any phenylmercuric halides, and then recrystallizing from benzene.[14]

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

| Spectroscopic Data | Description | References |

| ¹H NMR | Spectral data is available for this compound. | [15] |

| ¹³C NMR | The ¹³C NMR spectrum has been reported, with data available in various databases. | [7][16][17] |

| ¹⁹⁹Hg NMR | ¹⁹⁹Hg is the preferred mercury nucleus for NMR studies due to its spin-½ nature, which yields sharp signals over a wide chemical shift range. | [18] |

| Mass Spectrometry | The mass spectrum of this compound shows fragmentation patterns that include the loss of a phenyl radical to form the phenylmercury cation, followed by the loss of mercury to yield the phenyl cation. Another significant fragmentation pathway is the extrusion of mercury from the parent ion to form a biphenyl-type system. | [19] |

| IR Spectroscopy | The infrared spectrum of this compound has been recorded and is available in spectral databases. | [7][20] |

Visualizations

Synthesis Workflow via Grignard Reagent

Caption: General experimental workflow for the synthesis of this compound via a Grignard reagent.

Reaction Pathway for Grignard Synthesis

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound(II)CAS #: 587-85-9 [eforu-chemical.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 587-85-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 587-85-9 [chemicalbook.com]

- 7. This compound | C12H10Hg | CID 11488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Organomercury chemistry - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. Cas 587-85-9,this compound | lookchem [lookchem.com]

- 15. This compound(587-85-9) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. DAM [digital.library.unt.edu]

- 18. (Hg) Mercury NMR [chem.ch.huji.ac.il]

- 19. The mass spectra of organomercury compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 20. Mercury, diphenyl- [webbook.nist.gov]

A Historical Review of Diphenylmercury Research: An In-depth Technical Guide

Abstract

Diphenylmercury, Hg(C₆H₅)₂, is an organomercury compound of significant historical interest. First synthesized in the 19th century, it played a role in the development of organometallic chemistry and found niche applications before its use was curtailed by its high toxicity. This technical guide provides a comprehensive historical review of this compound research, detailing its synthesis, physicochemical properties, and the evolution of our understanding of its toxicological profile. This document is intended to serve as a resource for researchers by providing detailed experimental protocols, summarizing quantitative data in a comparative format, and illustrating key chemical processes and relationships through diagrams.

Introduction: The Dawn of Organomercury Chemistry

The study of organometallic compounds, which contain direct carbon-to-metal bonds, began in the mid-19th century with the pioneering work of chemists like Edward Frankland and George Buckton.[1] These early investigations into metal-alkyls of zinc and mercury laid the foundation for a new field of chemistry that would have profound impacts on synthesis and catalysis.[2] this compound emerged as a particularly stable example of an organometallic compound, making it a subject of academic interest for its synthesis and properties.[3] However, the history of this compound is also intertwined with the growing awareness of the severe toxicity of organomercury compounds, which ultimately led to a sharp decline in their use.[4] This guide will trace the trajectory of this compound research from its early discovery to its present status as a compound of primarily historical and toxicological interest.

Synthesis of this compound: A Historical Perspective

Several methods for the synthesis of this compound have been developed over the years, each with its own advantages and historical context. The most prominent of these are the Grignard reaction, the use of sodium amalgam, and the disproportionation of phenylmercury salts.

The Grignard Reaction

The development of the Grignard reaction in the early 20th century provided a versatile and efficient route to organometallic compounds, including this compound. This method involves the reaction of a phenylmagnesium halide with a mercury(II) halide, typically mercuric chloride or bromide.[3][4]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Mercuric chloride (HgCl₂)

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Dropping funnel

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. A solution of bromobenzene in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is initiated, often with gentle warming or the addition of a crystal of iodine. Once the reaction begins, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux.

-

Reaction with Mercuric Chloride: After the magnesium has been consumed, the Grignard solution is cooled in an ice bath. A solution of mercuric chloride in dry diethyl ether is then added slowly with vigorous stirring.

-

Work-up and Isolation: The reaction mixture is then hydrolyzed by the slow addition of dilute acid. The ether layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate). The solvent is removed by distillation, and the crude this compound is purified by recrystallization, typically from ethanol.

Synthesis using Sodium Amalgam

One of the older methods for preparing this compound involves the use of sodium amalgam, an alloy of sodium and mercury.[5][6] This method typically involves the reaction of bromobenzene with sodium amalgam in a suitable solvent.[5]

Materials:

-

3% Sodium amalgam

-

Bromobenzene

-

Dry toluene or xylene

-

Ethyl acetate

-

Round-bottom flask with reflux condenser

-

Oil bath

-

Extraction apparatus

-

Benzene

-

95% Ethanol

Procedure:

-

Reaction: In a 1-liter round-bottom flask fitted with a reflux condenser, place 900 g of 3% sodium amalgam, 180 g (1.15 moles) of bromobenzene, 200 cc of dry toluene or xylene, and 10 cc of ethyl acetate. The mixture is refluxed with frequent shaking for twelve hours in an oil bath at 130°C.

-

Isolation of Crude Product: While still hot, the mixture is transferred to a fluted filter paper in a large glass funnel, leaving behind as much of the bulk mercury as possible.

-

Extraction: The this compound is extracted from the solid residue with 600 cc of boiling benzene for approximately ten hours.

-

Purification: The benzene solution is distilled under reduced pressure on an oil bath, with the temperature raised to 110°C near the end of the distillation. The solid residue is then washed with four 50 cc portions of ice-cooled 95% ethanol until it is nearly white. The final product is dried.

Disproportionation of Phenylmercury Salts

This compound can also be formed through the disproportionation (or symmetrization) of phenylmercury salts, such as phenylmercury acetate.[3] This can be achieved by treating the phenylmercury salt with a suitable reagent, like sodium stannite.

Comparative Analysis of Synthesis Methods

The choice of synthesis method for this compound has historically depended on the available reagents, desired scale, and safety considerations. The following table summarizes the key quantitative aspects of the major synthetic routes.

| Synthesis Method | Reactants | Typical Yield | Reaction Conditions | Historical Notes |

| Grignard Reaction | Phenylmagnesium bromide, Mercuric chloride | Up to 85% | Anhydrous ether, room temperature | Became a preferred lab-scale method in the 20th century due to its high yield and versatility. |

| Sodium Amalgam | Bromobenzene, Sodium amalgam | 32-37%[5] | Toluene/xylene, reflux (130°C), 12 hours[5] | An early method, often used for larger scale preparations despite lower yields.[5] |

| Disproportionation | Phenylmercury acetate, Sodium stannite | Varies | Aqueous solution | A convenient method if the corresponding phenylmercury salt is readily available.[3] |

Physicochemical and Spectroscopic Properties

This compound is a white, crystalline solid at room temperature.[3] A summary of its key physical and spectroscopic properties is presented in the tables below.

Table of Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀Hg | [7] |

| Molar Mass | 354.80 g/mol | [7] |

| Melting Point | 121-124 °C | [8] |

| Boiling Point | >306 °C | [8] |

| Density | 2.32 g/mL at 25 °C | [8] |

| Solubility | Insoluble in water; soluble in benzene, chloroform; slightly soluble in ethanol, diethyl ether. | [3] |

Table of Spectroscopic Data

| Spectroscopic Technique | Key Data | Reference |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): m/z 356 | [7] |

| Infrared (IR) Spectroscopy | KBr wafer spectrum available from NIST database. | [7][9] |

| ¹³C NMR | Spectrum available in chloroform-d. | [10] |

Toxicity and Occupational Safety

A critical aspect of the history of this compound is the understanding of its severe toxicity. Like other organomercury compounds, this compound is a potent neurotoxin and can be absorbed through the skin, by inhalation, or by ingestion.[11] The toxicity of organomercury compounds became tragically apparent through incidents like the Minamata disease outbreak caused by methylmercury pollution.[12]

Toxicological Data

| Parameter | Value | Species/Conditions | Reference |

| LD₅₀ (Lethal Dose, 50%) | Data for specific LD50 of this compound is not readily available in the provided search results, but it is classified as highly toxic. | Not specified | |

| Acute Effects | Causes altered sleep time and ataxia in intraperitoneal lethal-dose studies of mice. An irritant; highly toxic by ingestion, inhalation, and skin absorption. | Mice | [7] |

| Chronic Effects | Neurotoxin, nephrotoxin, and reproductive toxin. May cause damage to organs through prolonged or repeated exposure. | [7][8] |

Occupational Exposure Limits

Given its high toxicity, strict occupational exposure limits have been set for mercury and its compounds.

| Organization | Exposure Limit (as Hg) | Notes | Reference |

| OSHA (PEL) | 0.1 mg/m³ | Ceiling limit for aryl and inorganic mercury compounds. | [11] |

| NIOSH (REL) | 0.05 mg/m³ | 10-hour TWA. | [13] |

| ACGIH (TLV) | 0.1 mg/m³ | TWA for aryl and inorganic mercury compounds. | [11] |

| NIOSH (IDLH) | 10 mg/m³ | Immediately Dangerous to Life or Health. | [7] |

Visualizing Chemical Processes and Relationships

Diagrams are essential tools for understanding complex chemical workflows and the relationships between different compounds. The following sections provide Graphviz diagrams to illustrate key aspects of this compound chemistry.

Diagram 1: Experimental Workflow for this compound Synthesis via Grignard Reaction

Caption: A flowchart illustrating the key steps in the synthesis of this compound using the Grignard reaction.

Diagram 2: Logical Relationships of Phenylmercury Compounds

Caption: A diagram showing the synthetic relationships between this compound and related phenylmercury precursors.

Conclusion

The research history of this compound encapsulates a broader narrative within the field of chemistry: the initial excitement of discovery and synthesis, the exploration of its fundamental properties, and the eventual reckoning with its profound biological hazards. While its direct applications have been largely abandoned, the study of this compound and other organomercury compounds has provided valuable lessons in chemical synthesis, reaction mechanisms, and toxicology. The detailed protocols and compiled data in this guide serve as a historical record and a cautionary tale, reminding the scientific community of the critical importance of understanding the full lifecycle and impact of the compounds they create.

References

- 1. Dimethylmercury - Wikipedia [en.wikipedia.org]

- 2. rroij.com [rroij.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Organomercury chemistry - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sodium amalgam - Wikipedia [en.wikipedia.org]

- 7. This compound | C12H10Hg | CID 11488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. Mercury, diphenyl- [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Methylmercury - Wikipedia [en.wikipedia.org]

- 13. chem.purdue.edu [chem.purdue.edu]

A Technical Guide to the Solubility of Diphenylmercury in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylmercury (C₁₂H₁₀Hg) is an organomercury compound of significant interest in various fields of chemical research. A thorough understanding of its solubility in organic solvents is crucial for its synthesis, purification, handling, and application in further chemical reactions. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details experimental protocols for its solubility determination and purification, and presents logical workflows for these processes. While extensive qualitative data exists, it is important to note that precise quantitative solubility data for this compound in a range of organic solvents is not widely available in published literature.

Solubility Profile of this compound

This compound is a white, crystalline solid that is generally described as being soluble in a variety of common organic solvents and insoluble in water.[1] This solubility behavior is consistent with its nonpolar molecular structure. The presence of two phenyl rings contributes to favorable interactions with aromatic and other nonpolar organic solvents.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in various organic solvents.

| Solvent | Qualitative Solubility | Reference |

| Benzene | Soluble | [2] |

| Chloroform | Soluble | [2] |

| Diethyl Ether | Slightly Soluble | [2] |

| Ethanol | Slightly Soluble | [2] |

| Hot Ethanol | Soluble (used for recrystallization) | |

| Dichloromethane | Soluble | |

| Carbon Disulfide | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Water | Insoluble | [1] |

Note: The term "soluble" indicates that the compound dissolves to a significant extent, while "slightly soluble" suggests limited dissolution at room temperature. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocols

Due to the lack of specific, published quantitative solubility studies for this compound, the following are detailed, generalized experimental protocols that can be readily adapted by researchers to determine the solubility of this compound in a solvent of interest. These protocols are based on standard laboratory techniques for solubility determination and recrystallization of solid organic compounds.

Protocol 1: Determination of Quantitative Solubility by the Isothermal Saturation Method

This method involves preparing a saturated solution of this compound at a constant temperature and then determining the concentration of the dissolved solid.

Materials:

-

This compound, analytical grade

-

Selected organic solvent, HPLC grade

-

Constant temperature bath (e.g., water or oil bath)

-

Sealed, airtight glass vials or flasks

-

Magnetic stirrer and stir bars

-

Syringe with a solvent-resistant membrane filter (e.g., PTFE, 0.2 µm pore size)

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of airtight glass vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixtures vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours within the constant temperature bath.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a solvent-resistant membrane filter to remove any suspended microcrystals. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent using volumetric flasks and pipettes to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound. A standard calibration curve should be prepared using solutions of known this compound concentrations in the same solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent at the experimental temperature. The solubility is typically expressed in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

-

Protocol 2: Purification of this compound by Recrystallization from Hot Ethanol

Recrystallization is a standard technique for purifying solid organic compounds. The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals while impurities remain in the solution.

Materials:

-

Crude this compound

-

Ethanol, reagent grade

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Reflux condenser

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of ethanol and a boiling chip.

-

Gently heat the mixture to boiling while stirring.

-

Continue to add small portions of hot ethanol until the this compound is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.

-

-

Hot Filtration (if necessary):

-

If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (121-124 °C) to remove any residual solvent.

-

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: A step-by-step workflow for the quantitative determination of this compound solubility.

Conceptual Dissolution Pathway

This diagram illustrates the conceptual pathway of this compound dissolution at a molecular level.

Caption: A simplified representation of the dissolution of this compound from its crystal lattice into a solvated state in an organic solvent.

References

Spectroscopic Profile of Diphenylmercury: A Technical Guide

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of diphenylmercury, intended for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (C₁₂H₁₀Hg), a well-known organomercury compound. The information presented is crucial for the identification, characterization, and purity assessment of this compound in various research and development settings. This document summarizes quantitative data in structured tables, details experimental protocols for acquiring the spectroscopic data, and provides a visual workflow for the spectroscopic characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, ¹⁹⁹Hg NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.438 | Multiplet | Ortho-protons |

| 7.402 | Multiplet | Meta-protons |

| 7.240 | Multiplet | Para-protons |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 171.3 | C-ipso |

| 137.5 | C-ortho |

| 128.8 | C-meta |

| 127.5 | C-para |

Solvent: CDCl₃

Table 3: ¹⁹⁹Hg NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Reference |

| -741 | Dimethylmercury (DMD) |

Solvent: Toluene

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | Aromatic C-H stretch |

| 1570 | Medium | C=C stretch (aromatic ring) |

| 1475 | Strong | C=C stretch (aromatic ring) |

| 1425 | Strong | C=C stretch (aromatic ring) |

| 725 | Strong | C-H out-of-plane bend |

| 690 | Strong | C-H out-of-plane bend |

Sample Preparation: KBr Pellet/Nujol Mull

Mass Spectrometry (MS)

Table 5: Key Mass Spectrometry Peaks for this compound [1]

| m/z | Relative Intensity | Assignment |

| 356 | 10.8% | [C₁₂H₁₀²⁰²Hg]⁺ (Molecular Ion) |

| 279 | 6.4% | [C₆H₅²⁰²Hg]⁺ |

| 202 | - | [²⁰²Hg]⁺ |

| 154 | 4.6% | [C₁₂H₁₀]⁺ |

| 77 | 100.0% | [C₆H₅]⁺ (Base Peak) |

| 51 | 25.6% | [C₄H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to be a guide for researchers to obtain comparable data.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled pulse program is employed to obtain singlets for each carbon environment. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

¹⁹⁹Hg NMR Spectroscopy

Due to the low gyromagnetic ratio and the spin-1/2 nature of the ¹⁹⁹Hg nucleus, a dedicated multinuclear probe is required. A concentrated solution of this compound is prepared in an appropriate solvent such as toluene. A common external reference for ¹⁹⁹Hg NMR is dimethylmercury (DMD), which is set to 0 ppm. Given the extreme toxicity of DMD, alternative referencing methods or the use of a secondary standard is highly recommended.[1][2][3][4] The spectrum is acquired with a pulse program optimized for low-frequency nuclei, often requiring a larger number of scans to achieve a satisfactory signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using either the KBr pellet or Nujol mull method.

-

KBr Pellet Method: A small amount of finely ground this compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed under high pressure in a die to form a transparent pellet. The pellet is placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.

-

Nujol Mull Method: A small amount of this compound is ground to a fine paste with a few drops of Nujol (a mineral oil). The paste is then spread between two KBr or NaCl plates. The plates are mounted in the spectrometer for analysis. A reference spectrum of Nujol should be run separately to distinguish its peaks from those of the sample.

Mass Spectrometry

Mass spectral analysis of this compound is typically performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into the GC. The GC column separates the this compound from any impurities. The eluted compound then enters the mass spectrometer, where it is ionized by a beam of electrons (typically at 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized sample of this compound.

References

An In-depth Technical Guide to the Thermodynamic Stability of Diphenylmercury

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of diphenylmercury. It includes key thermodynamic data, detailed experimental protocols for the techniques used in these studies, and visualizations of experimental workflows and decomposition pathways.

Introduction

This compound, with the chemical formula (C₆H₅)₂Hg, is an organomercury compound of significant interest due to its historical use in organic synthesis and its notable stability compared to other organometallic compounds. However, its high toxicity necessitates a thorough understanding of its chemical and physical properties, particularly its thermodynamic stability. This guide summarizes the key thermodynamic parameters that govern the stability of this compound and the experimental methods used to determine them.

Quantitative Thermodynamic Data

The thermodynamic stability of a compound is quantitatively described by parameters such as its enthalpy of formation, enthalpy of combustion, and enthalpy of sublimation. These values for this compound have been experimentally determined and are compiled in the tables below. The data is primarily sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook, which aggregates data from various scientific publications.

Table 1: Standard Molar Enthalpies of Formation, Combustion, and Sublimation of this compound

| Thermodynamic Parameter | State | Value (kJ/mol) | Reference(s) |

| Standard Molar Enthalpy of Formation (ΔfH°) | Solid | 300 ± 80 | [1] |

| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | 410 ± 80 | [2] |

| Standard Molar Enthalpy of Combustion (ΔcH°) | Solid | -6431.2 ± 7.5 | [3] |

| Standard Molar Enthalpy of Sublimation (ΔsubH°) | Solid | 112.8 ± 0.8 |

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀Hg |

| Molecular Weight | 354.80 g/mol |

| Melting Point | 121-124 °C |

| Boiling Point | >306 °C |

| Density | 2.32 g/mL at 25 °C |

Note: A specific experimental value for the C-Hg bond dissociation energy in this compound could not be found in the surveyed literature.

Experimental Protocols

3.1. Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard technique for determining the heat of combustion of a substance.

-

Principle: A known mass of the sample is combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change of the water is measured.

-

Apparatus:

-

Parr-type bomb calorimeter

-

High-pressure oxygen cylinder

-

Pellet press

-

Fuse wire (e.g., platinum or nichrome)

-

High-precision thermometer or temperature probe

-

Stirrer

-

-

Procedure:

-

A pellet of a known mass (typically 0.5 - 1.0 g) of this compound is prepared using a pellet press.

-

The pellet is placed in the sample crucible inside the bomb.

-

A fuse wire of known length is attached to the electrodes, with the wire in contact with the pellet.

-

A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor.

-

The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is submerged in a known volume of water in the calorimeter's insulated bucket.

-

The water is stirred continuously, and the initial temperature is recorded once it stabilizes.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The lengths of the unburned fuse wire are measured.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid (from any residual nitrogen) and the heat of combustion of the fuse wire.

-

3.2. Determination of Enthalpy of Sublimation

The enthalpy of sublimation can be determined by various methods, including the measurement of vapor pressure as a function of temperature.

-

Principle: The relationship between the vapor pressure of a solid and temperature is described by the Clausius-Clapeyron equation. By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be calculated from the slope of a plot of ln(P) versus 1/T.

-

Apparatus:

-

Knudsen effusion cell or a transpiration method setup

-

High-vacuum system

-

Temperature-controlled furnace

-

Microbalance

-

-

Procedure (using Knudsen Effusion):

-

A small amount of crystalline this compound is placed in a Knudsen cell, which is a small container with a very small orifice.

-

The cell is placed in a high-vacuum system and heated to a known temperature.

-

The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured over a period of time.

-

The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.

-

Steps 2-4 are repeated at several different temperatures.

-

The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature. The enthalpy of sublimation is then determined from the slope of this plot (slope = -ΔsubH°/R, where R is the gas constant).

-

3.3. Thermogravimetric Analysis (TGA) for Thermal Decomposition

Thermogravimetric analysis provides information on the thermal stability and decomposition profile of a material.

-

Principle: The mass of a sample is continuously monitored as it is heated at a constant rate in a controlled atmosphere. A mass loss indicates a decomposition or volatilization event.

-

Apparatus:

-

Thermogravimetric analyzer (TGA)

-

High-precision microbalance

-

Programmable furnace

-

Gas flow controller for purge gas (e.g., nitrogen or argon)

-

-

Procedure:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in the TGA sample pan (e.g., platinum or alumina).

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a non-reactive atmosphere.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

-

The mass of the sample is recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum rate of mass loss (from the derivative of the TGA curve, DTG), and the mass of any residue.

-

Note: Specific TGA data for the decomposition temperature of this compound was not found in the surveyed literature.

Visualizations

4.1. Experimental Workflow for Thermodynamic Characterization

The following diagram illustrates a typical workflow for the comprehensive thermodynamic characterization of an organometallic compound like this compound.

4.2. Decomposition Pathway of this compound

The thermal decomposition of this compound is expected to proceed via homolytic cleavage of the carbon-mercury bonds. The following diagram illustrates this proposed initial decomposition step.

Conclusion

References

Quantum Chemical Insights into Diphenylmercury: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylmercury ((C₆H₅)₂Hg) is an organomercury compound of significant historical and toxicological interest.[1] Its stability and reactivity have been the subject of numerous studies, and understanding its electronic structure and properties at a quantum mechanical level is crucial for elucidating its behavior and potential interactions in biological and chemical systems. This technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound, detailing the computational methodologies, summarizing key quantitative data, and comparing theoretical predictions with experimental findings.

Computational Methodologies

The accurate theoretical description of molecules containing heavy elements like mercury necessitates the inclusion of relativistic effects.[2][3] Standard quantum chemical calculations are often performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

Geometry Optimization and Vibrational Frequency Calculations

A common and effective approach for studying organometallic compounds like this compound involves the B3LYP hybrid functional. For the mercury atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set and effective core potential (ECP) are frequently employed to account for relativistic effects.[4] For lighter atoms such as carbon and hydrogen, Pople-style basis sets like 6-31G(d) or the correlation-consistent cc-pVTZ are suitable.[5][6]

Typical Computational Protocol:

-

Input Structure: A starting geometry of the this compound molecule is constructed.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the equilibrium structure.

-

Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

Calculation of Electronic Properties

Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity and electronic structure. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding chemical reactivity and electronic transitions.[7]

-

Mulliken Population Analysis: This method provides an estimation of the partial atomic charges, offering insights into the charge distribution within the molecule.[8][9][10][11][12]

Data Presentation

Molecular Geometry

Table 1: Key Experimental Geometric Parameters for this compound

| Parameter | Value | Reference |

| Hg-C bond length | ~2.08 Å | [3] |

| C-Hg-C bond angle | ~180° (linear) | [1] |

Note: The linearity of the C-Hg-C bond is a characteristic feature of many diorganomercury compounds.

Vibrational Spectra

Table 2: Expected Regions for Key Vibrational Modes of this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-C stretching (aromatic ring) | 1600 - 1450 |

| C-H in-plane bending | 1300 - 1000 |

| C-H out-of-plane bending | 900 - 675 |

| Hg-C stretching | 300 - 200 |

Note: The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values due to the harmonic approximation and basis set limitations.[6][15]

Electronic Properties

Calculated electronic properties provide valuable insights into the reactivity of this compound.

Table 3: Representative Calculated Electronic Properties for this compound

| Property | Typical Calculated Value | Significance |

| HOMO-LUMO Energy Gap | ~5-6 eV | Indicates high kinetic stability.[7] |

| Mulliken Charge on Hg | Varies with basis set, generally positive | Suggests an electrophilic character at the mercury center.[8][9][10][11][12] |

| Dipole Moment | ~0 D | Consistent with the linear and symmetric structure. |

Note: The specific values of these properties are highly dependent on the chosen computational method and basis set.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several routes, with the Grignard reaction being a common laboratory method.[1][21]

Protocol for Synthesis via Grignard Reagent: [21]

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are covered with anhydrous diethyl ether. A solution of bromobenzene in anhydrous ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed to ensure complete formation of phenylmagnesium bromide.

-

Reaction with Mercuric Chloride: The Grignard solution is cooled in an ice bath. A solution of mercuric chloride in dry ether is added slowly with vigorous stirring.

-

Workup: After the addition is complete, the reaction is quenched by the slow addition of ice and dilute hydrochloric acid.

-

Isolation and Purification: The ether layer is separated, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization from a suitable solvent like benzene or ethanol.[2]

Safety Precaution: this compound and its precursors are highly toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.[2]

Spectroscopic Characterization

Infrared (IR) Spectroscopy: [15][16][17]

-

A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr).

-

The mixture is ground to a fine powder and pressed into a thin, transparent pellet.

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Raman Spectroscopy: [15][16][17][20]

-

A small amount of the solid sample is placed in a capillary tube or on a microscope slide.

-

The sample is illuminated with a monochromatic laser source.

-

The scattered light is collected and analyzed by a Raman spectrometer to obtain the vibrational spectrum.

Mandatory Visualization

Caption: Computational workflow for quantum chemical analysis of this compound.

Caption: Proposed reaction pathway for the electrophilic cleavage of this compound by HCl.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 3. researchgate.net [researchgate.net]

- 4. Toxicity of mercury: Molecular evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mercury, diphenyl- [webbook.nist.gov]

- 8. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. periodicals.karazin.ua [periodicals.karazin.ua]

- 12. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C12H10Hg | CID 11488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. qcri.or.jp [qcri.or.jp]

- 15. mdpi.com [mdpi.com]

- 16. Vibrational Spectroscopic Map, Vibrational Spectroscopy, and Intermolecular Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

- 18. spectrabase.com [spectrabase.com]

- 19. arxiv.org [arxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. Mercury, diphenyl- [webbook.nist.gov]

- 22. researchgate.net [researchgate.net]

- 23. Mercury-induced toxicity: Mechanisms, molecular pathways, and gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

Unlocking Research Frontiers: A Technical Guide to the Applications of Organomercurial Compounds

For Researchers, Scientists, and Drug Development Professionals

Organomercurial compounds, despite their well-documented toxicity, possess unique chemical properties that have carved out niche yet significant applications in various research fields. Their high affinity for sulfhydryl groups, in particular, makes them invaluable tools for studying protein structure and function, developing antimicrobial agents, and advancing materials science. This technical guide provides an in-depth exploration of the core research applications of organomercurials, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of their utility.

Core Applications in Research

The primary research applications of organomercurial compounds stem from their potent and often reversible interaction with thiol groups (-SH) in proteins and other biological molecules. This reactivity allows for their use in several key areas:

-

Enzyme Inhibition: Organomercurials are powerful inhibitors of enzymes that rely on cysteine residues for their catalytic activity. This property is extensively used to probe the active sites of enzymes, elucidate reaction mechanisms, and as a tool in drug discovery.

-

Antimicrobial Agents: The ability of organomercurials to disrupt essential enzymatic processes in microorganisms has led to their historical and, in some specific cases, continued use as antimicrobial and antifungal agents. Research in this area focuses on understanding their mechanisms of action and developing derivatives with improved selectivity and reduced toxicity.

-

Thiol Affinity Chromatography: The strong covalent bond formed between mercury and sulfur is exploited in affinity chromatography to selectively isolate and purify thiol-containing proteins and peptides from complex biological mixtures.

-

Biochemical Probes: Organomercurials are used as probes to study a variety of cellular processes, including microtubule dynamics and oxidative stress pathways.

Quantitative Data on Organomercurial Activity

The efficacy of organomercurial compounds in their various applications can be quantified. The following tables summarize key inhibitory and antimicrobial data for representative compounds.

Table 1: Enzyme Inhibition by Organomercurial Compounds

| Organomercurial Compound | Target Enzyme | IC50 Value | Organism/Tissue Source | Reference |

| Mercury | Thioredoxin Reductase | 9 nM | Not specified | [1] |

| Mersalyl | Adenylate Cyclase | 1-10 µM (initial inhibition) | Rat liver plasma membrane | [2] |

| p-Chloromercuribenzoate (PCMB) | Leucine-activating enzyme | ~2.5 x 10⁻⁴ M (90% inhibition) | Not specified | [3] |

| p-Chloromercuribenzoate (PCMB) | Threonine-activating enzyme | > 5 x 10⁻⁴ M | Not specified | [3] |

Table 2: Antimicrobial Activity of Organomercurial Compounds (MIC Values)

| Organomercurial Compound | Microorganism | MIC Value (µg/mL) | Reference |

| 2-amino-5-methylphenyl mercury(II)chloride | Staphylococcus aureus | 0.5 | [4] |

| 2-amino-5-methylphenyl mercury(II)chloride | Escherichia coli | 0.5 | [4] |

| 2-amino-5-bromophenyl mercury(II)chloride | Staphylococcus aureus | 0.3 - 0.5 | [4] |

| 2-amino-5-bromophenyl mercury(II)chloride | Escherichia coli | 0.3 - 0.5 | [4] |

| 2-amino-5-nitrophenyl mercury(II)chloride | Staphylococcus aureus | 0.3 - 0.5 | [4] |

| 2-amino-5-nitrophenyl mercury(II)chloride | Escherichia coli | 0.3 - 0.5 | [4] |

| Phenylmercuric acetate | Fusarium sporotrichioides | Not specified (greatest activity) | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving organomercurial compounds.

Synthesis of Phenylmercuric Acetate

Objective: To synthesize phenylmercuric acetate via the direct mercuration of benzene.

Materials:

-

Mercuric oxide (red)

-

Glacial acetic acid

-

Boron trifluoride (as a glacial acetic acid solution)

-

Benzene (thiophene-free)

-

Water (cold)

-

500 mL flask with reflux condenser and mechanical stirrer

Procedure:

-

To a 500 mL flask, add 102 cc of glacial acetic acid and 4 cc of a glacial acetic acid solution containing 0.4 g of boron trifluoride.[6]

-

Add 24 g of red mercuric oxide to the flask and heat to approximately 50-60°C while stirring to dissolve the oxide.[6]

-

Once a clear solution is obtained, add 99 cc of benzene.[6]

-

Gently reflux the reaction mixture for approximately 2 hours.[6]

-

After reflux, concentrate the reaction mixture to a volume of about 50 cc under reduced pressure.[6]

-

Filter the hot concentrate to remove any impurities.[6]

-

Slowly pour the hot filtrate into 200 cc of cold water with stirring.[6]

-

A white precipitate of phenylmercuric acetate will form.

-

Filter the precipitate, wash with cold water, and air-dry.[6]

-

The expected yield is approximately 71.3%, with a melting point of 148-151°C.[6]

Purification of Thiol-Containing Proteins using Thiopropyl Resin

Objective: To isolate and purify proteins containing free sulfhydryl groups from a complex mixture.

Materials:

-

Thiopropyl resin (e.g., Thiopropyl Sepharose 6B)

-

Coupling/Wash Buffer (e.g., Phosphate Buffered Saline, PBS, degassed)

-

Elution Buffer (e.g., PBS containing 20 mM DTT)

-

Gravity flow column

-

Crude protein extract

Procedure:

-

Resin Preparation:

-

Sample Loading:

-

Washing:

-

After the entire sample has passed through the column, wash the resin with at least 10 column volumes of PBS to remove non-specifically bound proteins.[7]

-

-

Elution:

-

Analysis:

-

Analyze the collected fractions for the presence of protein, for example, by measuring absorbance at 280 nm. The release of 2-thiopyridone during binding can also be monitored at approximately 343 nm as an indicator of successful immobilization.

-

General Protocol for Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of an organomercurial compound on a specific enzyme.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Organomercurial inhibitor (e.g., p-chloromercuribenzoate)

-

Assay buffer (optimal for the enzyme)

-

Spectrophotometer or other suitable detection instrument

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the organomercurial inhibitor in a suitable solvent.

-

Prepare a series of dilutions of the inhibitor stock solution to test a range of concentrations.

-

Prepare solutions of the enzyme and substrate in the assay buffer.

-

-

Assay Setup:

-

In a microplate or cuvette, add the assay buffer, the enzyme solution, and varying concentrations of the organomercurial inhibitor.

-

Include a control reaction with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-15 minutes) at a specific temperature to allow for binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate to all wells/cuvettes simultaneously.

-

-

Measurement of Enzyme Activity:

-

Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate using a spectrophotometer or other appropriate method.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[8]

-

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key processes involving organomercurial compounds.

Signaling Pathway: Methylmercury-Induced Oxidative Stress

Caption: Methylmercury-induced neurotoxicity signaling pathway.

Experimental Workflow: Thiol Affinity Chromatography

References

- 1. Neurotoxicity of organomercurial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US2050018A - Method of preparing phenylmercury acetate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US2502222A - Method of preparing phenyl mercuric acetate and nitrate - Google Patents [patents.google.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. IC50 - Wikipedia [en.wikipedia.org]

Diphenylmercury: A Technical Guide to its Properties and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound diphenylmercury, with a primary focus on its Chemical Abstracts Service (CAS) number and critical safety information. The content is intended for professionals in research and development who may handle this or similar organomercury compounds.

Chemical Identification

This compound is an organomercury compound with the chemical formula (C₆H₅)₂Hg.[1] It exists as a white solid and is notable for its stability.[2] However, its practical applications are limited due to its high toxicity.[2]

Safety and Hazard Information

This compound is a highly toxic substance that presents significant health risks upon exposure.[2] It is fatal if swallowed, inhaled, or in contact with skin.[1][6][7] Furthermore, it may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1][6][7]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the hazards associated with this compound.

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[1][6][7] | Danger |

| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin[1][6][7] | Danger |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[1][6][7] | Danger |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[1][6][7] | Warning |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[6][7] | Warning |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1][6][7] | Warning |

This compound is a neurotoxin, nephrotoxin, and reproductive toxin.[6] Chronic exposure can lead to permanent central nervous system damage, fatigue, weight loss, tremors, and personality changes.[8] It can also cause immunologic glomerular disease.[8]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the high toxicity of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on established safety data sheets and handling guidelines.

-

Ventilation: All work with this compound must be conducted in a certified chemical fume hood with adequate exhaust ventilation to keep airborne concentrations low.[8][9][10]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[8][10]

-

Gloves: Handle with chemical-impermeable gloves.[9] While nitrile or chloroprene gloves may be sufficient for some organomercury compounds, it is crucial to consult the glove manufacturer's specifications for resistance to this compound.[10] For high-risk operations, Silver Shield® gloves are recommended.[11] Gloves must be inspected before use.[9]

-